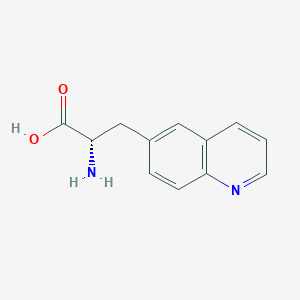![molecular formula C9H7BrN2O2 B13503357 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by the presence of a bromine atom at the 8th position and a fused benzene-diazepine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzoic acid derivatives.
Amidation: The first step involves amidation of the starting material with an appropriate amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzodiazepine ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry. This method allows for better control over reaction conditions, improved yields, and scalability. The flow synthesis involves the use of a flow reactor where the starting materials and reagents are continuously fed into the system, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazepine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazepine derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of the bromine atom at the 8th position, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzodiazepines and may contribute to its specific biological activities.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) |
InChI Key |
OFTKADCTDBDLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
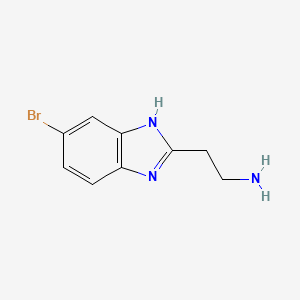
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
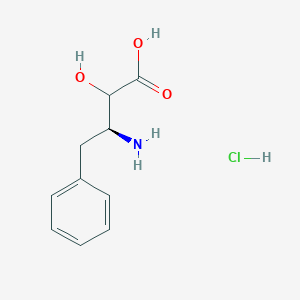

![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
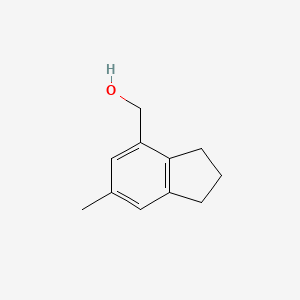
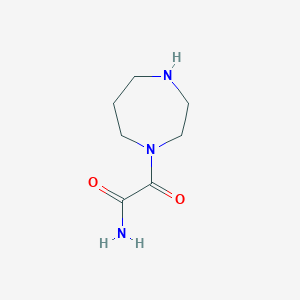
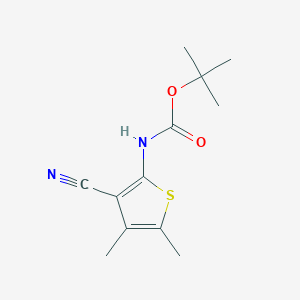
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
